4-Amino-N'-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
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Overview
Description
4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves a multi-step processThe final step involves the condensation of the furan derivative with benzohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and benzohydrazides with different substituents. Examples include:
- 4-Amino-N’-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
- 4-Amino-N’-[(E)-[5-(2-chloro-4-methylphenyl)furan-2-YL]methylidene]benzohydrazide .
Uniqueness
What sets 4-Amino-N’-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H13ClN4O4 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
4-amino-N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-16-9-13(23(25)26)5-7-15(16)17-8-6-14(27-17)10-21-22-18(24)11-1-3-12(20)4-2-11/h1-10H,20H2,(H,22,24)/b21-10+ |
InChI Key |
ARQAMMMBYUOZCG-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N |
Origin of Product |
United States |
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